Flavanomarein

Descripción general

Descripción

Flavanomarein es un compuesto flavonoides natural que se encuentra principalmente en la planta Coreopsis tinctoria Nutt. Este compuesto es conocido por sus diversas actividades biológicas, que incluyen efectos antioxidantes, antiinflamatorios y protectores contra la nefropatía diabética .

Aplicaciones Científicas De Investigación

Biología: Investigado por sus efectos protectores sobre las células neuronales y su papel en la inhibición de la transición epitelial-mesenquimal en células estimuladas con alta glucosa

Medicina: Explorado por sus posibles efectos terapéuticos contra la nefropatía diabética y la enfermedad hepática grasa no alcohólica

Mecanismo De Acción

La flavanomarein ejerce sus efectos a través de varios objetivos y vías moleculares. Se ha demostrado que inhibe la tirosina quinasa del bazo (Syk) y la vía de señalización del factor de crecimiento transformante beta 1 (TGF-β1)/Smad, que están involucradas en el proceso de transición epitelial-mesenquimal . Además, la this compound activa la vía de señalización PI3K/AKT y atenúa la vía de señalización del factor nuclear kappa B (NF-kappa B), proporcionando efectos protectores contra el estrés oxidativo .

Análisis Bioquímico

Biochemical Properties

Flavanomarein interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit the epithelial-mesenchymal transition (EMT) in high glucose-stimulated human proximal tubular epithelial cells (HK-2) through the Syk/TGF-β1/Smad signaling pathway . Spleen tyrosine kinase (Syk) is predicted to be the most likely directly interacting protein with this compound .

Cellular Effects

This compound influences cell function by promoting the proliferation of HK-2 cells stimulated with high glucose and inhibiting EMT . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically targets the Syk/TGF-β1/Smad signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce a marked dose-dependent increase in cell viability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La flavanomarein se puede sintetizar mediante la extracción de Coreopsis tinctoria Nutt. El proceso de extracción generalmente implica el uso de solventes como etanol o metanol para aislar el flavonoide del material vegetal .

Métodos de producción industrial

La producción industrial de this compound implica procesos de extracción a gran escala que utilizan técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) y la cromatografía líquida de ultra resolución (UPLC) para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

La flavanomarein experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar sus actividades biológicas .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo bajo condiciones controladas, como temperaturas específicas y niveles de pH .

Principales productos

Los principales productos formados a partir de estas reacciones incluyen varios derivados de la this compound que exhiben actividades biológicas mejoradas. Estos derivados a menudo se utilizan en investigaciones científicas adicionales y aplicaciones farmacéuticas .

Comparación Con Compuestos Similares

La flavanomarein a menudo se compara con otros flavonoides como la butina-7-O-β-D-glucopiranósido, la isookanina y la taxifolina. Si bien estos compuestos comparten características estructurales similares, la this compound es única debido a sus actividades biológicas específicas y su presencia predominante en Coreopsis tinctoria Nutt . Las propiedades antioxidantes y antiinflamatorias distintas de la this compound la convierten en un compuesto valioso para diversas aplicaciones científicas e industriales .

Actividad Biológica

Flavanomarein, a flavonoid predominantly found in Coreopsis tinctoria Nutt., has garnered attention for its diverse biological activities, particularly in the context of cellular protection and metabolic regulation. This compound is noted for its potential therapeutic effects against various diseases, including diabetic nephropathy and neurodegenerative disorders.

1. Cell Proliferation and Epithelial-Mesenchymal Transition (EMT)

Recent studies have demonstrated that this compound significantly enhances cell viability in human proximal tubular epithelial cells (HK-2) subjected to high glucose conditions, which mimic diabetic environments. In a controlled experiment, HK-2 cells treated with this compound exhibited a dose-dependent increase in cell proliferation, with notable improvements at concentrations of 25 µM to 200 µM over 48 hours. The compound also inhibited the EMT process by modulating key marker proteins:

- E-cadherin : Increased expression

- α-SMA, Vimentin, and Fibronectin (FN) : Decreased expression

This modulation indicates a protective effect against high glucose-induced cellular changes associated with diabetic nephropathy, primarily through the Syk/TGF-β1/Smad signaling pathway .

2. Neuroprotective Effects

This compound has shown significant neuroprotective properties in models of oxidative stress. In experiments using PC12 cells and primary cortical neurons treated with 6-hydroxydopamine (6-OHDA), this compound administration resulted in:

- Increased cell viability

- Reduced lactate dehydrogenase (LDH) release

- Improved mitochondrial membrane potential

The underlying mechanisms suggest that this compound protects against neurotoxicity by upregulating the PI3K/AKT signaling pathway while downregulating the NF-κB pathway, which is often activated during inflammatory responses .

Table: Key Mechanisms of this compound's Biological Activity

| Mechanism | Effect | Pathway Involved |

|---|---|---|

| Cell Proliferation | Increased viability | Syk/TGF-β1/Smad |

| EMT Inhibition | Modulation of E-cadherin and mesenchymal markers | Syk/TGF-β1/Smad |

| Neuroprotection | Reduced oxidative stress | PI3K/AKT, NF-κB |

| Anti-inflammatory effects | Decreased TNF-α and PKC-ζ levels | NF-κB |

Case Study 1: Diabetic Nephropathy

In a study focusing on diabetic nephropathy, this compound was shown to inhibit high glucose-induced EMT in HK-2 cells effectively. The treatment not only improved cell viability but also significantly altered the expression levels of key proteins involved in EMT, suggesting potential therapeutic applications for diabetic kidney disease .

Case Study 2: Neuroprotection Against Oxidative Stress

Another investigation highlighted the protective effects of this compound on neuronal cells exposed to oxidative stress via 6-OHDA. The results indicated that this compound could mitigate neurotoxic effects by enhancing mitochondrial function and reducing inflammatory markers .

Propiedades

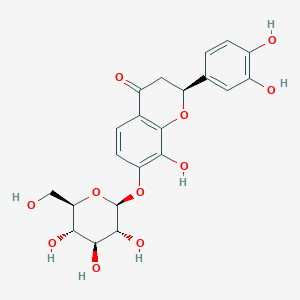

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2/t14-,15+,16+,18-,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGOLFCPSUVVHX-RTHJTPBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973292 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-38-8 | |

| Record name | Flavanomarein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanomarein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-8-hydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.